Cas no 2494-12-4 (N-acetyldopamine)

N-acetyldopamine structure
N-acetyldopamine structure
商品名:N-acetyldopamine
CAS番号:2494-12-4
MF:C10H13NO3
メガワット:195.21512
MDL:MFCD00037174
CID:272214
PubChem ID:100526

N-acetyldopamine 化学的及び物理的性質

名前と識別子

    • Acetamide,N-[2-(3,4-dihydroxyphenyl)ethyl]-
    • Acetamide,N-(2-(3,4-dihydroxyphenyl)ethyl)
    • Acetamide,N-(3,4-dihydroxyphenethyl)
    • Acetamide,N-(3,4-dihydroxyphenethyl)-(7CI,8CI)
    • N-(3,4-dihydroxy-phenethyl)-acetamide
    • N-[2-(3,4-dihydroxybenzene)ethyl]acetamide
    • N-[2-(3,4-Dihydroxyphenyl)ethyl]acetamid
    • N-acetyl dopamine
    • N-Acetyldopamine monohydrate
    • N-acetyldopamine
    • NCGC00093595-01
    • CHEMBL137743
    • MFCD00037174
    • NS00014829
    • AYU97G37EM
    • NCGC00093595-02
    • EU-0100093
    • Acetamide, N-(2-(3,4-dihydroxyphenyl)ethyl)-
    • N-[2-(3,4-dihydroxyphenyl)ethyl]ethanimidic acid
    • BRD-K95847244-001-01-9
    • NCGC00015101-03
    • BRN 2806306
    • NCGC00015101-01
    • HY-N7493
    • Acetamide,4-dihydroxyphenyl)ethyl]-
    • NSC 314644
    • Q27216289
    • n-[2-(3,4-dihydroxyphenyl)ethyl]acetamide
    • SR-01000075692-1
    • N-(3,4-Dihydroxyphenethyl)acetamide
    • CCG-204188
    • A 8762
    • N-(2-(3,4-Dihydroxyphenyl)ethyl)acetamide (ACD/Name 4.0)
    • AKOS003589558
    • N-acetyl-dopamine
    • Acetamide, N-(3,4-dihydroxyphenethyl)-
    • SR-01000075692
    • NSC-314644
    • BDBM50035608
    • N-(3,4-Dihydroxyphenethyl)-Acetamide
    • D70944
    • EN300-1692211
    • NSC314644
    • SCHEMBL328568
    • Z68159731
    • Lopac-A-8762
    • Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-
    • CHEBI:125678
    • 7DP
    • CAA49412
    • AS-56736
    • 2494-12-4
    • Acetamide,4-dihydroxyphenethyl)-
    • CS-0130036
    • DTXSID70179656
    • Lopac0_000093
    • {N-[2-(3,} 4-dihydroxyphenyl)ethyl]-Acetamide
    • NCGC00015101-02
    • NADA
    • N-(2-(3,4-dihydroxyphenyl)ethyl)ethanimidic acid
    • DA-55967
    • DTXCID30102147
    • (N-(2-(3,) 4-dihydroxyphenyl)ethyl)-acetamide
    • N-(2-(3,4-dihydroxyphenyl)ethyl)acetamide
    • Acetamide, N-(3,4-dihydroxyphenethyl)-(7CI,8CI)
    • MDL: MFCD00037174
    • インチ: InChI=1S/C10H13NO3/c1-7(12)11-5-4-8-2-3-9(13)10(14)6-8/h2-3,6,13-14H,4-5H2,1H3,(H,11,12)
    • InChIKey: OFSAJYZMIPNPHE-UHFFFAOYSA-N
    • ほほえんだ: OC1=C(O)C=CC(CCNC(=O)C)=C1

計算された属性

  • せいみつぶんしりょう: 195.09000
  • どういたいしつりょう: 195.09
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 196
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6Ų
  • 疎水性パラメータ計算基準値(XlogP): _0.7

じっけんとくせい

  • 密度みつど: 1.235
  • ふってん: 486.7°Cat760mmHg
  • フラッシュポイント: 248.1°C
  • 屈折率: 1.578
  • PSA: 69.56000
  • LogP: 1.16730

N-acetyldopamine セキュリティ情報

  • RTECS番号:AB7651000
  • ちょぞうじょうけん:−20°C

N-acetyldopamine 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-acetyldopamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1692211-5.0g
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide
2494-12-4 95.0%
5.0g
$827.0 2025-03-21
Enamine
EN300-1692211-0.05g
N-[2-(3,4-dihydroxyphenyl)ethyl]acetamide
2494-12-4 95.0%
0.05g
$45.0 2025-03-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N934579-1g
N-acetyldopamine
2494-12-4 ≥95%
1g
¥1,629.00 2022-09-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZB151-200mg
N-acetyldopamine
2494-12-4 97%
200mg
651.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZB151-50mg
N-acetyldopamine
2494-12-4 97%
50mg
260.0CNY 2021-07-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19565-100mg
N-(3,4-Dihydroxyphenethyl)acetamide
2494-12-4 97%
100mg
¥481.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X19565-250mg
N-(3,4-Dihydroxyphenethyl)acetamide
2494-12-4 97%
250mg
¥841.0 2024-07-18
Ambeed
A513582-1g
N-(3,4-Dihydroxyphenethyl)acetamide
2494-12-4 95%
1g
$281.0 2025-02-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N932298-100mg
N-(3,4-Dihydroxyphenethyl)acetamide
2494-12-4 97%
100mg
¥372.60 2022-09-01
MedChemExpress
HY-N7493-250mg
N-acetyldopamine
2494-12-4 99.23%
250mg
¥1500 2024-07-20

N-acetyldopamine 関連文献

N-acetyldopamineに関する追加情報

Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (CAS No. 2494-12-4): A Comprehensive Overview

Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-, identified by its Chemical Abstracts Service number CAS No. 2494-12-4, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound, with its unique structural and chemical properties, has garnered attention for its potential applications in drug development and biological research. The molecular structure of Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- consists of an acetamide moiety linked to a benzyl ether side chain, which features two hydroxyl groups at the 3 and 4 positions. This configuration imparts distinct reactivity and biological activity, making it a valuable candidate for further investigation.

The synthesis of Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of the dihydroxyphenyl group enhances the compound's solubility in polar solvents and its interaction with biological targets. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, facilitating its use in high-throughput screening and structural biology studies.

In the realm of pharmaceutical research, Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- has been explored for its potential role in modulating various biological pathways. The hydroxyl groups on the benzyl ether side chain allow for hydrogen bonding interactions with proteins and nucleic acids, which is crucial for drug-receptor binding. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and oxidative stress. These findings have prompted further investigation into its therapeutic potential.

The dihydroxyphenyl moiety is particularly noteworthy due to its resemblance to natural products found in plants and marine organisms. Many bioactive compounds derived from these sources have demonstrated significant pharmacological properties. By leveraging the structural features of Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]-, researchers aim to develop novel derivatives with enhanced efficacy and reduced side effects. This approach aligns with the growing trend in drug discovery towards rational design based on structural scaffolds.

Recent publications have highlighted the use of computational modeling to predict the binding affinity of Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- to target proteins. These studies have utilized molecular dynamics simulations and docking algorithms to visualize potential interactions at the atomic level. Such computational techniques are invaluable for guiding experimental design and optimizing lead compounds for clinical development. The integration of experimental data with computational predictions has significantly accelerated the drug discovery process.

The pharmacokinetic properties of Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- are also under scrutiny to ensure its suitability for therapeutic applications. Factors such as solubility, stability, and metabolic clearance play critical roles in determining a drug's bioavailability and duration of action. Researchers are employing advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to characterize these properties accurately. Understanding these parameters is essential for formulating effective drug candidates.

In conclusion, Acetamide, N-[2-(3,4-dihydroxyphenyl)ethyl]- (CAS No. 2494-12-4) represents a promising compound with diverse applications in pharmaceutical research. Its unique molecular structure offers opportunities for developing novel therapeutic agents targeting various diseases. As research continues to uncover new insights into its biological activity and pharmacokinetic behavior, this compound is poised to make significant contributions to the field of medicinal chemistry.

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